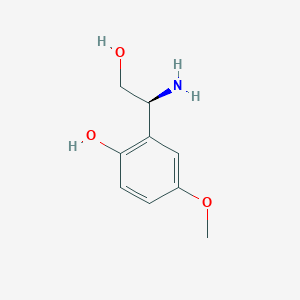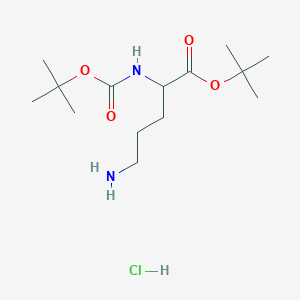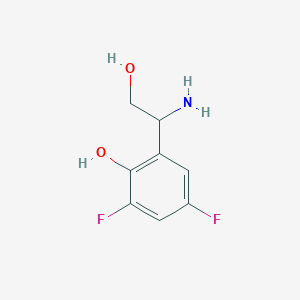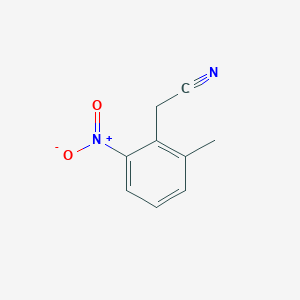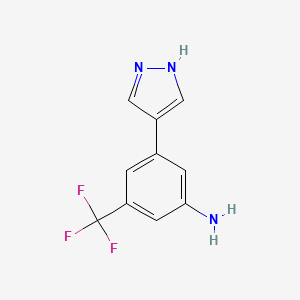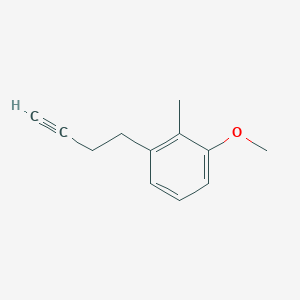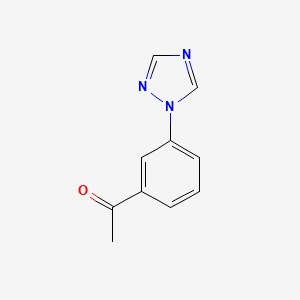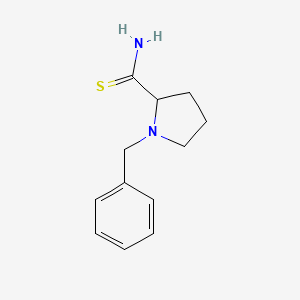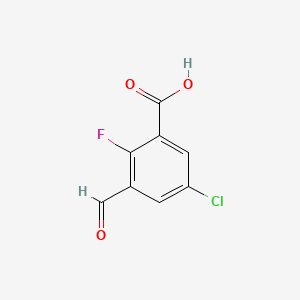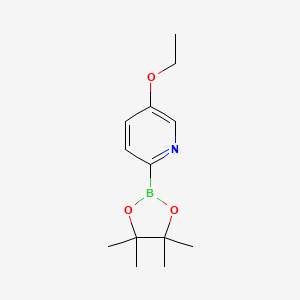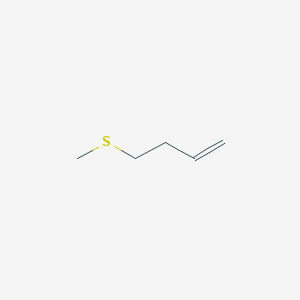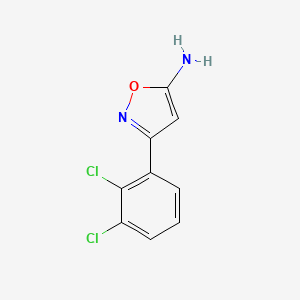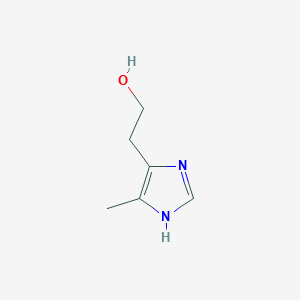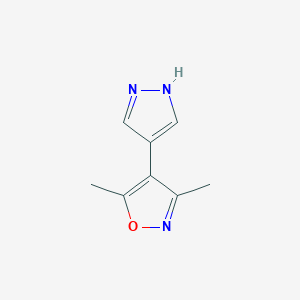
3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole is a heterocyclic compound that features both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride under dehydrating conditions to form the oxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole or oxazole derivatives.
Substitution: Formation of substituted pyrazole or oxazole derivatives depending on the reagents used.
Scientific Research Applications
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemistry: The compound is explored for its potential use in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and oxazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the oxazole ring, making it less versatile in certain applications.
4-(1H-pyrazol-4-yl)-1,2-oxazole: Lacks the methyl groups, which can influence its reactivity and biological activity.
Uniqueness
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole is unique due to the presence of both pyrazole and oxazole rings, along with the methyl groups at positions 3 and 5
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H9N3O/c1-5-8(6(2)12-11-5)7-3-9-10-4-7/h3-4H,1-2H3,(H,9,10) |
InChI Key |
GRFFBNUIKDVMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


